molecular formula C24H28N2O2S B557486 (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 182618-30-0

(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B557486
CAS No.: 182618-30-0
M. Wt: 382,45*36,45 g/mole
InChI Key: RWKYJDUJSPOUQG-KGENOOAVSA-N
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Description

(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 382,45*36,45 g/mole. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Pyrazole derivatives serve as a fundamental scaffold in the synthesis of heterocyclic compounds due to their reactivity and utility in forming complex molecular structures. These compounds are instrumental in the preparation of various heterocycles, demonstrating the importance of pyrazole chemistry in expanding the repertoire of synthetic organic chemistry (Gomaa & Ali, 2020).

Applications in Medicinal Chemistry

Pyrazole cores are integral to the development of pharmacologically active molecules, showing a wide range of biological activities. They are particularly notable in the synthesis of compounds with potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their significance in drug discovery and therapeutic applications (Dar & Shamsuzzaman, 2015); (Sharma et al., 2021).

Catalysis and Material Science

The incorporation of pyrazole derivatives into materials science, especially in the development of optoelectronic materials, highlights their potential beyond pharmaceutical applications. These compounds play a crucial role in the synthesis of luminescent materials and are key components in organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating their versatility in various scientific domains (Lipunova et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide involves the synthesis of the thiopyrano[4,3-c]pyrazole ring system followed by the addition of the two 4-methylphenyl groups and the propyl group. The final step involves the introduction of the methylidene group.", "Starting Materials": [ "2-methyl-1,3-propanediol", "4-methylbenzaldehyde", "thiourea", "methyl iodide", "potassium hydroxide", "acetic anhydride", "hydrogen peroxide", "sodium hydroxide", "propylmagnesium bromide", "sulfuric acid", "sodium nitrite", "sodium azide", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 3-methylthio-1H-pyrazole-5-carbaldehyde", "React thiourea and 2-methyl-1,3-propanediol in acetic anhydride to form 2-((hydroxy(methyl)amino)methyl)-2-methylpropane-1,3-diol.", "React 2-((hydroxy(methyl)amino)methyl)-2-methylpropane-1,3-diol with 4-methylbenzaldehyde in the presence of potassium hydroxide to form 3-methylthio-1H-pyrazole-5-carbaldehyde.", "Step 2: Synthesis of 3-methylthio-1H-pyrazole-5-carboxylic acid", "Oxidize 3-methylthio-1H-pyrazole-5-carbaldehyde with hydrogen peroxide and sodium hydroxide to form 3-methylthio-1H-pyrazole-5-carboxylic acid.", "Step 3: Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid", "Diazotize 4-methylbenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt.", "React diazonium salt with 3-methylthio-1H-pyrazole-5-carboxylic acid in the presence of sodium bicarbonate to form 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.", "Step 4: Synthesis of (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide", "React 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with sodium azide and sulfuric acid to form 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid azide.", "React 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid azide with propylmagnesium bromide to form (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole.", "Oxidize (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole with hydrogen peroxide to form (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide." ] }

CAS No.

182618-30-0

Molecular Formula

C24H28N2O2S

Molecular Weight

382,45*36,45 g/mole

IUPAC Name

(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide

InChI

InChI=1S/C24H28N2O2S/c1-4-13-26-24(20-11-7-18(3)8-12-20)22-16-29(27,28)15-21(23(22)25-26)14-19-9-5-17(2)6-10-19/h5-12,14,22,24H,4,13,15-16H2,1-3H3/b21-14+

InChI Key

RWKYJDUJSPOUQG-KGENOOAVSA-N

Isomeric SMILES

CCCN1C(C2CS(=O)(=O)C/C(=C\C3=CC=C(C=C3)C)/C2=N1)C4=CC=C(C=C4)C

SMILES

CCCN1C(C2CS(=O)(=O)CC(=CC3=CC=C(C=C3)C)C2=N1)C4=CC=C(C=C4)C

Canonical SMILES

CCCN1C(C2CS(=O)(=O)CC(=CC3=CC=C(C=C3)C)C2=N1)C4=CC=C(C=C4)C

Synonyms

CHEMBL38118

Origin of Product

United States

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